N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
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Overview
Description
N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This particular compound is characterized by the presence of a 4-chlorophenyl group and a 4-phenylpiperazin-1-yl group attached to the pteridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine typically involves multi-step organic reactions
Preparation of Pteridine Core: The pteridine core can be synthesized through the condensation of appropriate pyrimidine and pyrazine derivatives under controlled conditions.
Introduction of 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable chlorinated aromatic compound.
Attachment of 4-Phenylpiperazin-1-yl Group: The final step involves the coupling of the pteridine intermediate with 4-phenylpiperazine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated compounds or organometallic reagents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Used in the development of novel materials or as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine: Similar structure with a methyl group instead of a phenyl group on the piperazine ring.
N-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine: Similar structure with a bromine atom instead of a chlorine atom on the phenyl ring.
N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine: Similar structure with a quinazoline core instead of a pteridine core.
Uniqueness
N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is unique due to its specific combination of functional groups and the pteridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7/c23-16-6-8-17(9-7-16)26-21-19-20(25-11-10-24-19)27-22(28-21)30-14-12-29(13-15-30)18-4-2-1-3-5-18/h1-11H,12-15H2,(H,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBQRZGOMWKSJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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